molecular formula C₂₀H₃₆CaN₂O₁₀ B041851 Calcium hopantenate CAS No. 17097-76-6

Calcium hopantenate

Cat. No. B041851
CAS RN: 17097-76-6
M. Wt: 504.6 g/mol
InChI Key: OVXZVDMCQPLHIY-QXGOIDDHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium hopantenate, known chemically as calcium 4-(2,4-dihydroxy-3,3-dimethylbutyramido)butyrate hemihydrate, is a derivative of pantothenic acid and has been utilized for its cerebral metabolic enhancing properties. It is a homologue of pantothenic acid, which plays a crucial role in various biochemical pathways including fatty acid metabolism and CoA-related reactions. Despite its beneficial uses, there have been reports of adverse effects resembling those of acute intoxication, particularly under conditions such as stress, infection, or malnutrition, due to its potential to induce pantothenic acid deficiency or inhibit CoA-requiring reactions (Matsumoto et al., 1991).

Synthesis Analysis

The synthesis of calcium hopantenate involves complex organic reactions, primarily focusing on the functionalization of pantothenic acid derivatives. However, specific synthesis pathways or methods were not detailed in the available literature through the provided search. This gap indicates a need for further research or a deeper dive into specialized chemical synthesis publications.

Molecular Structure Analysis

Calcium hopantenate's structure is characterized by the presence of hydroxy and carboxylate groups, making it a multifunctional molecule capable of interacting with various biochemical pathways. Its molecular structure is designed to mimic that of pantothenic acid but includes modifications that enhance its cerebral metabolic effects. Detailed molecular structure analysis, including conformational studies and reactivity predictions, would require access to structural biology or chemical databases.

Chemical Reactions and Properties

Calcium hopantenate's chemical behavior, particularly its interaction with biochemical pathways, underscores its role as a cerebral metabolic enhancer. It has been found to affect fatty acid metabolism and potentially disrupt normal biochemical processes during stress conditions, leading to the accumulation of specific metabolites in urine (Matsumoto et al., 1991). This interaction suggests a complex network of chemical reactions that calcium hopantenate participates in, influencing both its therapeutic effects and potential for adverse reactions.

Physical Properties Analysis

Although not directly outlined in the provided search results, the physical properties of calcium hopantenate, such as solubility, melting point, and stability, can be inferred to play a significant role in its pharmacological application and bioavailability. These properties would affect its absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for understanding its therapeutic efficacy and safety.

Chemical Properties Analysis

The chemical properties of calcium hopantenate, including its reactivity with other compounds, stability under physiological conditions, and potential for metabolization into active or inactive forms, are pivotal for its function as a cerebral metabolic enhancer. The presence of metabolites like hopantenic acid beta-glucoside in excretion profiles indicates specific biochemical pathways that calcium hopantenate influences or participates in, further emphasizing the need for comprehensive chemical property analysis (Nakano et al., 1986).

Scientific Research Applications

  • Pharmacokinetic Studies : HOPA is used in pharmacological research to separately determine HOPA and pantothenic acid levels, which are crucial for pharmacokinetic studies (Banno, 1997).

  • Neurological Research : It stimulates beta-endorphin-like immunoreactivity release from the anterior pituitary, acting via GABA receptors. This property makes it a significant subject in studies related to neurological functions and disorders (Mitsuma et al., 1987).

  • Potential Anti-dementia Effects : HOPA has shown potential in increasing striatal dopamine levels in both young and aged rats, indicating its possible applications in anti-dementia treatments (Toide, 1989).

  • Treatment of Nervous Diseases : Due to its neurometabolic, neuroprotective, neurotrophic, and anticonvulsant properties, it is considered a potential treatment for various nervous system diseases across different age groups (Pylaeva, 2021).

  • Effects on Hormonal Axes : It influences the hypothalamic-pituitary-thyroid axis by inhibiting TSH release and acting on both the hypothalamus and pituitary gland in rats (Mitsuma & Nogimori, 1983).

  • Impact on Metabolism : HOPA may affect lactate generation, glucose metabolism, and ammonia disposal by inhibiting pantothenic acid metabolism (Otsuka et al., 1990).

  • Potential Intoxication Risks : Its use as a cerebral metabolic enhancer since 1978 in Japan is noted, but there is a risk of acute intoxication due to pantothenic acid deficiency or inhibition of CoA-requiring reactions during stress (Matsumoto et al., 1991).

  • Effects on Blood Flow : It enhances the effect of ifenprodil tartrate on internal carotid arterial blood flow, indicating its potential use in vascular studies (Shibuya et al., 1988).

  • Adverse Reactions : It's important to note that while HOPA has therapeutic applications, it has also been associated with acute encephalopathy and metabolic disturbances in some cases (Noda et al., 2008; Noda et al., 1988).

  • Influence on Seizure Activities : HOPA has been shown to alleviate symptoms of tardive dyskinesia and affect epileptic seizures, mediated by central GABAergic mechanisms (Kashihara et al., 1985; Suzuki et al., 1988).

Safety And Hazards

Calcium hopantenate is classified as a skin irritant (H315) and an eye irritant (H319) . It’s important to handle this compound with appropriate safety measures to prevent skin and eye exposure.

properties

IUPAC Name

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXZVDMCQPLHIY-QXGOIDDHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CaN2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046653
Record name Calcium hopantenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium hopantenate

CAS RN

17097-76-6
Record name Calcium hopantenate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium hopantenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM HOPANTENATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium hopantenate
Reactant of Route 2
Reactant of Route 2
Calcium hopantenate
Reactant of Route 3
Reactant of Route 3
Calcium hopantenate
Reactant of Route 4
Calcium hopantenate
Reactant of Route 5
Reactant of Route 5
Calcium hopantenate
Reactant of Route 6
Reactant of Route 6
Calcium hopantenate

Citations

For This Compound
289
Citations
N OGAWA, I NUKINA, Y HIROSE… - The Japanese Journal …, 1985 - jstage.jst.go.jp
Effects of calcium hopantenate (HOPA) on neurotransmitter and neuro peptide receptors in the central nervous system (CNS) were investigated. In the radioreceptor assay (RRA), …
Number of citations: 10 www.jstage.jst.go.jp
S Noda, J Haratake, A Sasaki, N Ishii, H Umezaki… - Liver, 1991 - Wiley Online Library
… BY CALCIUM HOPANTENATE 135 lopathy with hepatic steatosis while they were being treated with calcium hopantenate … this study to determine if calcium hopantenate produces acute …
Number of citations: 26 onlinelibrary.wiley.com
A Kimura, I Yoshida, E Ono, T Matsuishi… - Brain and …, 1986 - Elsevier
… encephalopathy while receiving calcium hopantenate (Calcium D-(… Calcium hopantenate has been used in Japan for the … Calcium hopantenate causes pantothenic acid deficiency in the …
Number of citations: 11 www.sciencedirect.com
S Noda, H Umezaki, K Yamamoto, T Araki… - Journal of Neurology …, 1988 - jnnp.bmj.com
… Our findings, and the reports of cases in children point to calcium hopantenate as the cause of the Reye-like syndrome. Calcium hopantenate has a structural formula similar to that of …
Number of citations: 30 jnnp.bmj.com
T Mitsuma, T Nogimori - Hormone research, 1983 - karger.com
Abstract Effects of calcium hopantenate (HOPA) on the hypothalamic pituitary-thyroid axis in rats were studied. Basal plasma thyrotropin (TSH) levels significantly decreased from 277±…
Number of citations: 2 karger.com
T Nakanishi, S Funahashi, A Shimizu, A Hayashi - Clinica chimica acta, 1990 - Elsevier
Results The ketoacidosis’ and encephalopathy of the two cases described in this report were not explained by a well known disease entity. Symptoms similar to our cases were reported …
Number of citations: 8 www.sciencedirect.com
K Nakano, H Ando, Y Sugawara, M Ohashi… - Drug metabolism and …, 1986 - ASPET
The metabolism of calcium hopantenate (HOPA) was studied in beagle dogs. After oral administration of 14C-labeled HOPA, 25.5% of the administered radioactivity was excreted in the …
Number of citations: 16 dmd.aspetjournals.org
S Ohsuga, H Ohsuga, T Takeoka, A Ikeda… - Rinsho Shinkeigaku …, 1989 - europepmc.org
Calcium hopantenate (HOPA) has been widely used as an activator of cerebral metabolism in Japan. However, several cases of acute encephalopathy during HOPA administration …
Number of citations: 9 europepmc.org
M OTSUKA, T AKIBA, Y OKITA, K TOMITA… - Japanese Journal of …, 1990 - jstage.jst.go.jp
… Calcium hopantenate (HOPA), a drug for treating symptoms of cerebrovascular disease, is a … It is speculated that calcium hopantenate mayaffect lactate generation, glucose metabolism, …
Number of citations: 9 www.jstage.jst.go.jp
T Sasaki, M Minagawa, T Yamamoto, H Ichihashi - Brain and Development, 1991 - Elsevier
… who had acute encephalopathy probably induced by calcium hopantenate (HOPAj. This 4-year-6-… Key words: Rett syndrome, acute encephalopathy, calcium hopantenate, fatty acid …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.